molecular formula C14H11N5O3 B2844413 6-Amino-3-methyl-4-(4-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 89607-34-1

6-Amino-3-methyl-4-(4-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No. B2844413
CAS RN: 89607-34-1
M. Wt: 297.274
InChI Key: WNWHVQRUCQSWIO-UHFFFAOYSA-N
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Description

The compound “6-Amino-3-methyl-4-(4-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile” is a white solid with a melting point of 271–273 °C . It has been used in the synthesis of various bioactive compounds .


Synthesis Analysis

This compound has been synthesized through a variety of methods. One such method involves a four-component one-pot reaction of methyl acetoacetate (or ethyl acetoacetate), hydrazine hydrate, arylaldehydes, and malononitrile in the presence of a phase transfer catalyst .


Chemical Reactions Analysis

The compound has been used as a reactant in the synthesis of pyrano[2,3-c]pyrazole derivatives . The reaction was catalyzed by a magnetically solid acid nanocatalyst and resulted in structurally different pyrano[2,3-c]pyrazoles in excellent yields in very low reaction times .


Physical And Chemical Properties Analysis

The compound is a white solid with a melting point of 271–273 °C . Its IR (KBr, cm −1) ν max is 3442 (NH), 3268 and 3120 (NH 2), 2190 (C≡N), 1058 (Cl) .

Scientific Research Applications

Synthesis of Bioactive Heterocycles

This compound serves as a building block for synthesizing various heterocycles, including pyrimidinone, oxazinone, and iminopyrimidine derivatives. These derivatives have shown potent antimicrobial activity (El-ziaty et al., 2018).

Preparation of Pyrazolopyranopyrimidinones and Pyrazolopyranooxazinones

The compound is used for the preparation of novel classes of pyrazolopyrano-[oxazines and pyrimidinones]. These have also demonstrated significant antimicrobial properties (El-ziaty et al., 2016).

Antiviral Evaluation

It acts as a precursor for novel pyrazolo[4′,3′:5,6]pyrano[2,3‐d]pyrimidine derivatives with potential antiviral activity against Herpes Simplex Virus type-1 (HSV-1) (Shamroukh et al., 2007).

Corrosion Inhibition

This compound, in its various derivatives, has been studied for its efficiency in inhibiting mild steel corrosion in HCl solution, showing high inhibition efficiency (Yadav et al., 2016).

Photophysical Studies

Studies on the absorption and fluorescence behavior of derivatives of this compound help in understanding the solvatochromic properties and dipole moment changes in different solvents (Kumari et al., 2016).

Utility in Synthetic Organic Chemistry

It is used as a building block in the development of various biologically important heterocyclic compounds, contributing to synthetic advances in pharmaceutical research (Patel, 2017).

Future Directions

Given the compound’s potential biological activities and its use in the synthesis of various bioactive compounds, future research could explore its therapeutic possibilities . Additionally, its synthesis could be optimized further, potentially using green chemistry principles .

Mechanism of Action

Target of Action

The primary targets of the compound “6-Amino-3-methyl-4-(4-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile” are currently unknown. This compound belongs to the class of pyrano[2,3-c]pyrazoles , which are known to have diverse biological activities . .

Mode of Action

Pyrano[2,3-c]pyrazoles are synthesized via a one-pot green synthesis

Biochemical Pathways

Given the diverse biological activities of indole derivatives , it is plausible that this compound could interact with multiple pathways

Result of Action

While pyrano[2,3-c]pyrazoles are known to have diverse biological activities

properties

IUPAC Name

6-amino-3-methyl-4-(4-nitrophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N5O3/c1-7-11-12(8-2-4-9(5-3-8)19(20)21)10(6-15)13(16)22-14(11)18-17-7/h2-5,12H,16H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNWHVQRUCQSWIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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